molecular formula C7H6N2O4 B1337690 4-Methyl-5-nitro-2-pyridinecarboxylic acid CAS No. 5832-43-9

4-Methyl-5-nitro-2-pyridinecarboxylic acid

Cat. No. B1337690
CAS RN: 5832-43-9
M. Wt: 182.13 g/mol
InChI Key: WRCSKWMCSRGUTG-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methyl-5-nitro-2-pyridinecarboxylic acid, is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This particular derivative is characterized by a methyl group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and potentially serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related pyridine derivatives has been described in the literature. For instance, the synthesis of various pyridine derivatives with substitutions at different positions on the ring has been achieved through methods such as electrophilic substitution reactions and cycloaddition reactions . Although the specific synthesis of 4-Methyl-5-nitro-2-pyridinecarboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied to obtain this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be significantly influenced by the substituents attached to the ring. For example, the presence of a nitro group can affect the electron density and the overall reactivity of the molecule . The molecular structures of related compounds, such as 4-nitropyridine-N-oxide, have been determined by techniques like gas-phase electron diffraction, which provides information on bond lengths and angles that are crucial for understanding the geometry and reactivity of these molecules .

Chemical Reactions Analysis

Pyridine derivatives are known to participate in a variety of chemical reactions. The nitro group in 4-Methyl-5-nitro-2-pyridinecarboxylic acid is an electron-withdrawing group that can make the pyridine ring more susceptible to nucleophilic attack. Additionally, the carboxylic acid functionality can engage in reactions such as esterification and amide formation, which are fundamental in the synthesis of more complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. The presence of a nitro group typically increases the acidity of the compound, while the methyl group can contribute to the hydrophobic character of the molecule. The carboxylic acid group is associated with the ability to form hydrogen bonds, which can affect the compound's solubility and boiling point. Spectroscopic methods such as IR and Raman spectroscopy can be used to characterize these compounds and provide insights into their vibrational characteristics, which are related to their physical properties .

Scientific Research Applications

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .

Another related compound is 5-Nitropyridine-2-carboxylic acid . It plays an important role as a synthetic intermediate . It has a molecular formula of C6H4N2O4 and a molecular weight of 168.11 g/mol .

Safety And Hazards

“4-Methyl-5-nitro-2-pyridinecarboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCSKWMCSRGUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496645
Record name 4-Methyl-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitro-2-pyridinecarboxylic acid

CAS RN

5832-43-9
Record name 4-Methyl-5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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